Cas no 91482-63-2 (1-methyl-4-nitro-indole)

1-methyl-4-nitro-indole structure
1-methyl-4-nitro-indole structure
1-methyl-4-nitro-indole
91482-63-2
C9H8N2O2
176.172021865845
MFCD08236728
799812
13168067

1-methyl-4-nitro-indole Properties

Names and Identifiers

    • 1-methyl-4-nitro-1H-Indole
    • 1H-Indole,1-methyl-4-nitro-
    • 1-methyl-4-nitroindole
    • 1H-Indole,1-methyl-4-nitro
    • 1-methyl-4-nitroindolone
    • 4-nitro-N-methylindole
    • 1-Methyl-4-nitro-1H-indole (ACI)
    • 1-methyl-4-nitro-indole
    • CS-0061754
    • AKOS006284503
    • AB43866
    • 1-methyl-4-nitro-1H-indol
    • DTXSID20524314
    • SY242535
    • MFCD08236728
    • MGIRVUJGWSRAOV-UHFFFAOYSA-N
    • AC-18590
    • SCHEMBL2475315
    • 91482-63-2
    • AS-38397
    • +Expand
    • MFCD08236728
    • MGIRVUJGWSRAOV-UHFFFAOYSA-N
    • 1S/C9H8N2O2/c1-10-6-5-7-8(10)3-2-4-9(7)11(12)13/h2-6H,1H3
    • [O-][N+](C1C2C=CN(C=2C=CC=1)C)=O

Computed Properties

  • 176.05900
  • 0
  • 1
  • 1
  • 176.058577502g/mol
  • 13
  • 214
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.3
  • 50.8Ų

Experimental Properties

  • 2.60970
  • 50.75000
  • 1.631
  • 339.247°C at 760 mmHg
  • 158.971°C
  • 1.298

1-methyl-4-nitro-indole Security Information

1-methyl-4-nitro-indole Customs Data

  • 2933990090
  • China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-methyl-4-nitro-indole Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P006MEX-250mg
1-Methyl-4-nitro-1H-indole
91482-63-2 >98%
250mg
$65.00 2024-04-20
A2B Chem LLC
AD08185-250mg
1-Methyl-4-nitro-1h-indole
91482-63-2 >98%
250mg
$73.00 2024-07-18
Aaron
AR006MN9-100mg
1-Methyl-4-nitro-1H-indole
91482-63-2 97%
100mg
$8.00 2024-07-18
abcr
AB447383-250 mg
1-Methyl-4-nitro-1H-indole
91482-63-2
250mg
€190.10 2023-04-22
Alichem
A199008730-1g
1-Methyl-4-nitro-1H-indole
91482-63-2 97%
1g
$238.70 2023-08-31
Ambeed
A143989-250mg
1-Methyl-4-nitro-1H-indole
91482-63-2 98%
250mg
$21.0 2024-08-02
Apollo Scientific
OR931193-250mg
1-Methyl-4-nitro-1H-indole
91482-63-2 95%
250mg
£82.00 2023-09-02
Chemenu
CM238124-5g
1-Methyl-4-nitro-1H-indole
91482-63-2 95%+
5g
$711 2021-08-04
ChemScence
CS-0061754-100mg
1-Methyl-4-nitro-1H-indole
91482-63-2
100mg
$71.0 2021-09-02
Crysdot LLC
CD11017948-5g
1-Methyl-4-nitro-1H-indole
91482-63-2 97%
5g
$752 2024-07-19

1-methyl-4-nitro-indole Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  5 min, rt
1.2 4 h, rt
1.3 Reagents: Water
Reference
Methyl Trifluoroacetate as a Methylation Reagent for N-H, O-H, and S-H Functionalities under Mild Conditions
Zheng, Xin; et al, Asian Journal of Organic Chemistry, 2019, 8(8), 1325-1331

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  2 h
Reference
Discovery of a New Class of Anilinoquinazoline Inhibitors with High Affinity and Specificity for the Tyrosine Kinase Domain of c-Src
Ple, Patrick A.; et al, Journal of Medicinal Chemistry, 2004, 47(4), 871-887

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
1.2 14 h, rt
1.3 Reagents: Water ;  rt
Reference
Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines
Gillespie, James E.; et al, Journal of the American Chemical Society, 2021, 143(25), 9355-9360

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled
1.2 4 h, rt
Reference
Unexpected synthesis of azepino[4,3,2-cd]indoles from 4-aminoindoles
Halaiev, Olexandr; et al, Tetrahedron Letters, 2017, 58(13), 1324-1325

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Reference
A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate
Jiang, Xinglong; et al, Organic Process Research & Development, 2001, 5(6), 604-608

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Dimethyl oxalate ,  Potassium tert-butoxide Solvents: Dimethylformamide
Reference
Alkylation with oxalic esters. Scope and mechanism
Bergman, Jan; et al, Tetrahedron, 1990, 46(17), 6113-24

Synthetic Circuit 7

Reaction Conditions
Reference
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Potassium ethoxide
Reference
A new simple procedure for alkylation of nitrogen heterocycles using dialkyl oxalates and alkoxides
Bergman, Jan; et al, Tetrahedron Letters, 1984, 25(18), 1957-60

Synthetic Circuit 9

Reaction Conditions
Reference
preparation of heterocyclic compounds as 5-HT1c antagonists
, China, , ,

Synthetic Circuit 10

Reaction Conditions
Reference
N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea hydrochloride: the first selective 5-HT1C receptor antagonist
Forbes, Ian T.; et al, Journal of Medicinal Chemistry, 1993, 36(8), 1104-7

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Potassium ethoxide Solvents: Dimethyl sulfoxide ,  Dimethylformamide ;  0 °C; 24 h, 40 °C
2.1 Reagents: Potassium hydroxide Solvents: Acetone ;  0 °C; 2 h, rt
Reference
Synthesis and in Vitro and in Vivo Antitumor Activity of 2-Phenylpyrroloquinolin-4-ones
Ferlin, Maria Grazia; et al, Journal of Medicinal Chemistry, 2005, 48(9), 3417-3427

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Triethyl orthoformate ;  120 °C
2.1 Reagents: Potassium ethoxide Solvents: Dimethyl sulfoxide ,  Dimethylformamide ;  0 °C; 24 h, 40 °C
3.1 Reagents: Potassium hydroxide Solvents: Acetone ;  0 °C; 2 h, rt
Reference
Synthesis and in Vitro and in Vivo Antitumor Activity of 2-Phenylpyrroloquinolin-4-ones
Ferlin, Maria Grazia; et al, Journal of Medicinal Chemistry, 2005, 48(9), 3417-3427

1-methyl-4-nitro-indole Raw materials

1-methyl-4-nitro-indole Preparation Products

1-methyl-4-nitro-indole Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:91482-63-2)
TANG SI LEI
15026964105
2881489226@qq.com

1-methyl-4-nitro-indole Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:91482-63-2)1-METHYL-4-NITRO-1H-INDOLE
sfd11926
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:91482-63-2)1-methyl-4-nitro-indole
A1094007
99%
5g
373.0